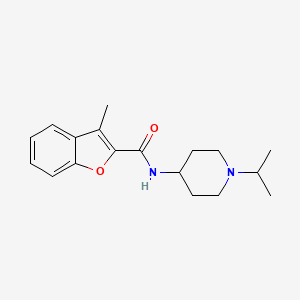
4-iodo-N-(4-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-N-(4-pyridinylmethyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and are implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. JNJ-26481585 has shown promising results as a potential therapeutic agent in preclinical studies.
Mecanismo De Acción
4-iodo-N-(4-pyridinylmethyl)benzamide targets the bromodomain of BET proteins, which is involved in the recognition of acetylated histones and subsequent gene transcription. By inhibiting BET proteins, 4-iodo-N-(4-pyridinylmethyl)benzamide suppresses the expression of genes that are critical for cancer cell growth and inflammation.
Biochemical and Physiological Effects:
4-iodo-N-(4-pyridinylmethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also suppresses the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. In animal models of heart failure, 4-iodo-N-(4-pyridinylmethyl)benzamide improves cardiac function by reducing fibrosis and improving myocardial contractility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-iodo-N-(4-pyridinylmethyl)benzamide is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of BET proteins in various diseases. However, its low solubility and poor pharmacokinetic properties limit its use in vivo. In addition, the off-target effects of 4-iodo-N-(4-pyridinylmethyl)benzamide need to be carefully evaluated to avoid misinterpretation of experimental results.
Direcciones Futuras
Future research on 4-iodo-N-(4-pyridinylmethyl)benzamide could focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, the identification of biomarkers that predict the response to 4-iodo-N-(4-pyridinylmethyl)benzamide could facilitate its clinical development. The combination of 4-iodo-N-(4-pyridinylmethyl)benzamide with other therapeutic agents could also be explored to enhance its anti-cancer and anti-inflammatory effects. Finally, the role of BET proteins in other diseases, such as neurological disorders, could be investigated using 4-iodo-N-(4-pyridinylmethyl)benzamide as a tool.
Métodos De Síntesis
The synthesis of 4-iodo-N-(4-pyridinylmethyl)benzamide involves several steps, including the coupling of 4-iodobenzoyl chloride with 4-pyridinemethanol in the presence of a base, followed by the reaction with methylamine to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-iodo-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. Preclinical studies have shown that 4-iodo-N-(4-pyridinylmethyl)benzamide inhibits the growth of cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, 4-iodo-N-(4-pyridinylmethyl)benzamide has been shown to improve cardiac function in animal models of heart failure.
Propiedades
IUPAC Name |
4-iodo-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEXGCDFUNEBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6219832 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)



![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)

![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)

![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)